N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine
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Overview
Description
N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine is a compound that features a thiazole ring, which is a versatile moiety contributing to the development of various drugs and biologically active agents . The thiazole ring consists of sulfur and nitrogen atoms, making it an important heterocycle in the world of chemistry .
Preparation Methods
The synthesis of N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine involves several steps. One common method includes the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Scientific Research Applications
N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially activating or inhibiting biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
These compounds share the thiazole ring but differ in their specific substituents and overall structure, leading to unique properties and applications .
Properties
Molecular Formula |
C14H14N2O4S |
---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
2-[[2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H14N2O4S/c1-8-12(13(19)15-7-11(17)18)21-14(16-8)9-3-5-10(20-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,19)(H,17,18) |
InChI Key |
NIJBUSBWHKEPSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NCC(=O)O |
Origin of Product |
United States |
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